MLS-573151

Description

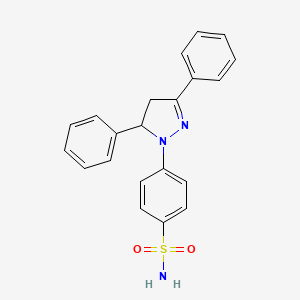

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c22-27(25,26)19-13-11-18(12-14-19)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15H2,(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPCVEVPKHRJNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Selective PLD2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the query specified MLS-573151, extensive searches did not yield publicly available quantitative data for this specific compound. Therefore, this guide will utilize data from a well-characterized, potent, and selective PLD2 inhibitor, ML395, as a representative example to illustrate the mechanism of action and associated experimental methodologies.

Executive Summary

Phospholipase D2 (PLD2) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA). Elevated PLD2 activity is implicated in various pathological conditions, including cancer, making it a compelling target for therapeutic intervention. This document provides a detailed overview of the mechanism of action of selective PLD2 inhibitors, using the representative compound ML395. It outlines the signaling pathways affected, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: PLD2 Inhibition

Selective PLD2 inhibitors are designed to specifically target and suppress the enzymatic activity of the PLD2 isoform. These small molecules typically act as allosteric inhibitors, binding to a site distinct from the active site to induce a conformational change that prevents substrate binding or catalysis. This targeted inhibition leads to a reduction in the cellular levels of phosphatidic acid (PA), a crucial lipid second messenger.

The primary consequence of PLD2 inhibition is the attenuation of downstream signaling pathways that are dependent on PA for their activation. One of the most significant of these is the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth, proliferation, and survival.

Quantitative Data for a Representative PLD2 Inhibitor (ML395)

The following table summarizes the key quantitative data for the selective PLD2 inhibitor ML395, highlighting its potency and selectivity.[1][2]

| Parameter | Value | Assay Type | Description |

| PLD2 IC50 | 360 nM | Cellular Assay | Concentration of ML395 required to inhibit 50% of PLD2 activity in a cellular context. |

| PLD1 IC50 | >30,000 nM | Cellular Assay | Concentration of ML395 required to inhibit 50% of PLD1 activity, demonstrating high selectivity for PLD2. |

| PLD2 IC50 | 8,700 nM | Biochemical Assay | Concentration of ML395 required to inhibit 50% of purified PLD2 enzyme activity. |

| PLD1 IC50 | >30,000 nM | Biochemical Assay | Concentration of ML395 required to inhibit 50% of purified PLD1 enzyme activity, confirming isoform selectivity. |

| Selectivity | >80-fold | Cellular Assay | Ratio of PLD1 IC50 to PLD2 IC50, indicating a strong preference for PLD2 inhibition. |

Signaling Pathway Analysis: The PLD2-mTOR Axis

PLD2 is a key upstream regulator of the mTOR signaling cascade. Specifically, the phosphatidic acid produced by PLD2 can activate both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). By inhibiting PLD2, selective inhibitors effectively cut off this activation signal, leading to the downstream consequences of mTOR inhibition, including reduced cell growth and proliferation.

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize selective PLD2 inhibitors.

Cellular PLD Activity Assay

This assay measures the activity of PLD enzymes within a cellular environment.

Protocol:

-

Cell Culture: Human lung carcinoma cells (Calu-1) for PLD1 activity and HEK293 cells stably expressing GFP-PLD2 for PLD2 activity are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., ML395) for a specified time.

-

PLD Stimulation (for PLD1): Phorbol 12-myristate 13-acetate (PMA) is added to the Calu-1 cells to stimulate PLD1 activity. PLD2 activity in the HEK293-GFP-PLD2 cell line is typically measured under basal conditions.

-

Transphosphatidylation Reaction: 1-Butanol is added to the cells. In the presence of 1-butanol, PLD catalyzes the formation of phosphatidylbutanol (PtdBut), a stable metabolite that is exclusively produced by PLD.

-

Lipid Extraction: The reaction is stopped, and total cellular lipids are extracted using a suitable solvent system (e.g., chloroform/methanol/water).

-

Quantification by LC-MS/MS: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of PtdBut.

-

Data Analysis: The amount of PtdBut produced is normalized to a control (e.g., vehicle-treated cells), and IC50 values are calculated from the dose-response curves.

In Vitro Biochemical PLD Activity Assay

This assay assesses the direct inhibitory effect of a compound on purified PLD enzymes.

Protocol:

-

Enzyme Preparation: Purified recombinant human PLD1 and PLD2 enzymes are used.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, the PLD enzyme, and the test inhibitor at various concentrations.

-

Substrate Addition: The reaction is initiated by the addition of a fluorescently labeled phosphatidylcholine substrate.

-

Incubation: The reaction is incubated at a controlled temperature for a specific period.

-

Fluorescence Measurement: The enzymatic activity is determined by measuring the increase in fluorescence resulting from the hydrolysis of the substrate.

-

Data Analysis: The rate of reaction is calculated, and the percentage of inhibition at each compound concentration is determined. IC50 values are then derived from the dose-response curves.

Conclusion

Selective inhibition of PLD2 represents a promising therapeutic strategy for diseases characterized by aberrant cell growth and proliferation. The mechanism of action involves the direct suppression of PLD2 enzymatic activity, leading to reduced production of phosphatidic acid and subsequent attenuation of downstream signaling pathways, most notably the mTOR cascade. The representative compound ML395 demonstrates high potency and selectivity for PLD2, providing a valuable tool for further research and drug development in this area. The experimental protocols outlined herein provide a robust framework for the identification and characterization of novel PLD2 inhibitors.

References

- 1. A Next generation PLD2 inhibitor with improved physiochemical properties and DMPK profile for translational in vivo - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery of a highly selective PLD2 inhibitor (ML395): a new probe with improved physiochemical properties and broad-spectrum antiviral activity against influenza strains - PubMed [pubmed.ncbi.nlm.nih.gov]

MLS-573151 Cdc42 inhibitor discovery

An In-depth Technical Guide to the Cdc42 Inhibitor ZCL278

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division control protein 42 (Cdc42) is a member of the Rho family of small GTPases, critical regulators of cellular processes such as cell morphology, migration, polarity, and cell cycle progression.[1] Cdc42 acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This cycling is tightly controlled by guanine nucleotide exchange factors (GEFs), which promote activation, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis and inactivation.[1] Given its significant role in normal cellular functions and its dysregulation in diseases like cancer, Cdc42 has emerged as a promising therapeutic target.[2] This guide provides a comprehensive technical overview of ZCL278, a selective small-molecule inhibitor of Cdc42.

Mechanism of Action

ZCL278 is a cell-permeable pyrimidinylthiourea compound that selectively targets Cdc42.[3] It disrupts the interaction between Cdc42 and its specific guanine nucleotide exchange factor, intersectin (ITSN).[4][5] By binding to a surface groove on Cdc42 that is critical for GEF interaction, ZCL278 effectively inhibits the exchange of GDP for GTP, thereby preventing Cdc42 activation.[6][7] This inhibitory action has been shown to be selective for Cdc42-mediated processes, without significantly affecting RhoA- or Rac1-dependent cellular functions at similar concentrations.[3]

Quantitative Data

The binding affinity and inhibitory activity of ZCL278 have been characterized using various biochemical and biophysical methods. The key quantitative data are summarized in the table below.

| Parameter | Method | Value (µM) | Reference |

| Kd | Fluorescence Titration | 6.4 | [6] |

| Kd | Surface Plasmon Resonance (SPR) | 11.4 | [6] |

Experimental Protocols

Fluorescence Titration

This assay measures the direct binding of ZCL278 to Cdc42 by monitoring changes in protein fluorescence upon ligand binding.

-

Protein Preparation: Recombinant human Cdc42 protein is purified and prepared in a suitable buffer (e.g., PBS, pH 7.4).

-

Instrumentation: A fluorometer is used to measure the intrinsic tryptophan fluorescence of Cdc42. The excitation wavelength is set to 295 nm, and the emission spectrum is recorded from 300 to 400 nm.

-

Titration: A concentrated stock solution of ZCL278 in a compatible solvent (e.g., DMSO) is prepared. Small aliquots of the ZCL278 solution are incrementally added to the Cdc42 solution.

-

Data Acquisition: After each addition of ZCL278, the fluorescence emission spectrum of the Cdc42 solution is recorded.

-

Data Analysis: The change in fluorescence intensity at the emission maximum (typically around 340-350 nm) is plotted against the concentration of ZCL278. The dissociation constant (Kd) is determined by fitting the binding curve to a suitable binding model.[6]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.

-

Chip Preparation: A sensor chip (e.g., CM5) is activated, and recombinant Cdc42 is immobilized on the chip surface.

-

Instrumentation: An SPR instrument is used to monitor the binding of ZCL278 to the immobilized Cdc42.

-

Binding Analysis: Solutions of ZCL278 at various concentrations are flowed over the sensor chip surface. The association and dissociation of ZCL278 are monitored in real-time by detecting changes in the refractive index at the surface.

-

Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[1][6]

Cdc42 Activation Assay (G-LISA)

This is a quantitative, ELISA-based assay to measure the levels of active, GTP-bound Cdc42 in cell lysates.

-

Cell Culture and Treatment: Cells (e.g., Swiss 3T3 fibroblasts) are cultured and treated with ZCL278 for a specified period.[5] Cells may be stimulated with an appropriate agonist (e.g., EGF) to induce Cdc42 activation.[3]

-

Cell Lysis: Cells are lysed using a specific lysis buffer provided with the assay kit, which is designed to preserve the GTP-bound state of Cdc42.

-

Assay Procedure: The cell lysates are added to a 96-well plate that is coated with a Cdc42-GTP-binding protein (e.g., the p21-binding domain of PAK1). Active Cdc42 in the lysate binds to the plate.

-

Detection: The bound active Cdc42 is detected using a specific primary antibody against Cdc42, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Quantification: A colorimetric HRP substrate is added, and the absorbance is measured using a microplate reader. The amount of active Cdc42 is proportional to the signal intensity.[8]

Filopodia Formation Assay

This cell-based assay visually assesses the effect of ZCL278 on Cdc42-dependent cytoskeletal structures.

-

Cell Culture: Cells known to form filopodia, such as Swiss 3T3 fibroblasts, are seeded on coverslips.[5]

-

Treatment: Cells are treated with different concentrations of ZCL278 or a vehicle control (e.g., DMSO).

-

Staining: After treatment, the cells are fixed and permeabilized. The actin cytoskeleton is stained with fluorescently labeled phalloidin.

-

Imaging: The cells are imaged using fluorescence microscopy.

-

Analysis: The number and length of filopodia per cell are quantified to determine the inhibitory effect of ZCL278 on Cdc42-mediated filopodia formation.[5] A significant reduction in filopodia is indicative of Cdc42 inhibition.[3]

Signaling Pathways and Experimental Workflows

To visualize the key concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Cdc42 Signaling Pathway and the inhibitory action of ZCL278.

Caption: General workflow for the discovery and characterization of ZCL278.

References

- 1. ZCL278 is a Selective Cdc42 Inhibitor, with Antiviral Activity | MedChemExpress [medchemexpress.eu]

- 2. mdpi.com [mdpi.com]

- 3. CDC42 Inhibitor III, ZCL278 [sigmaaldrich.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Small molecule targeting Cdc42-intersectin interaction disrupts Golgi organization and suppresses cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Small molecule targeting Cdc42–intersectin interaction disrupts Golgi organization and suppresses cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a Cdc42 Protein Inhibitor and Its Use as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MLS-573151 (CAS Number 10179-57-4): A Selective Cdc42 Inhibitor

This technical guide provides a comprehensive overview of the small molecule inhibitor MLS-573151, identified by the CAS number 10179-57-4. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, biological activity, and potential applications of this compound. This document details its mechanism of action as a selective inhibitor of the cell division control protein 42 (Cdc42), outlines relevant experimental protocols, and presents a plausible synthesis route.

Core Compound Information

This compound is a specific small molecule inhibitor of the GTPase Cdc42.[1] It belongs to the pyrazoline class of heterocyclic compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 10179-57-4 |

| Molecular Formula | C₂₁H₁₉N₃O₂S |

| Molecular Weight | 377.46 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Biological Activity

This compound is characterized by its selective inhibition of Cdc42, a member of the Rho family of small GTPases. These proteins act as molecular switches in a variety of cellular processes.

| Parameter | Value | Notes |

| Target | Cell division control protein 42 (Cdc42) | A small GTPase in the Rho family. |

| EC₅₀ | 2 µM | Selective over other Rho family GTPases such as Rac1, Rac2, and RhoA.[1] |

| Mechanism of Action | Blocks the binding of GTP to Cdc42 |

Mechanism of Action and Signaling Pathways

Cdc42 is a critical regulator of cellular functions, including the organization of the actin cytoskeleton, cell polarity, and cell migration. It cycles between an active GTP-bound state and an inactive GDP-bound state. This compound exerts its inhibitory effect by preventing the binding of GTP to Cdc42, thereby keeping the protein in its inactive state.

The inhibition of Cdc42 by this compound is expected to modulate several downstream signaling pathways. Key effectors of Cdc42 include p21-activated kinases (PAKs) and Wiskott-Aldrich syndrome protein (WASP). The activation of these effectors is dependent on GTP-bound Cdc42. Therefore, this compound would likely lead to a reduction in the phosphorylation and activity of these downstream targets.

Proposed Synthesis Route

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on the synthesis of analogous 4,5-dihydro-1H-pyrazole benzenesulfonamide compounds, a plausible synthetic route can be proposed. The general approach involves the condensation of a chalcone with a substituted hydrazine.

Experimental Protocols

Cdc42 Activation Assay (Pull-down Assay)

This protocol is a representative method to assess the inhibitory activity of this compound on Cdc42 activation in a cellular context.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., containing Tris-HCl, NaCl, MgCl₂, IGEPAL CA-630, and protease inhibitors)

-

PAK1-PBD (p21-binding domain) agarose beads

-

GTPγS (non-hydrolyzable GTP analog, positive control)

-

GDP (negative control)

-

Anti-Cdc42 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of this compound for a specified duration. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Control Preparation: In separate tubes, load a portion of the control lysate with GTPγS (positive control for active Cdc42) or GDP (negative control for inactive Cdc42).

-

Pull-down of Active Cdc42: Incubate equal amounts of protein from each cell lysate (including controls and this compound treated samples) with PAK1-PBD agarose beads. These beads will specifically bind to the active, GTP-bound form of Cdc42.

-

Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Cdc42 antibody to detect the amount of active Cdc42 that was pulled down.

-

Analysis: Quantify the band intensities to determine the relative amount of active Cdc42 in each sample. A reduction in the Cdc42 band in this compound-treated samples compared to the vehicle control would indicate inhibitory activity.

Cell Migration Assay (Transwell Assay)

This protocol can be used to evaluate the effect of this compound on cell migration.

Materials:

-

Transwell inserts (e.g., with 8 µm pore size)

-

Cell culture medium with and without serum (or other chemoattractants)

-

This compound

-

Fixing and staining reagents (e.g., methanol and crystal violet)

Procedure:

-

Cell Preparation: Culture cells and serum-starve them for several hours before the assay.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or a vehicle control. Seed the cells into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate to allow for cell migration through the porous membrane towards the chemoattractant.

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of migrated cells in several fields of view under a microscope. A decrease in the number of migrated cells in the presence of this compound would indicate its inhibitory effect on cell migration.

Conclusion

This compound is a valuable research tool for studying the roles of Cdc42 in various cellular processes. Its selectivity for Cdc42 over other Rho family GTPases makes it a more specific probe compared to pan-Rho inhibitors. The experimental protocols outlined in this guide provide a framework for investigating its biological effects. Further research is warranted to fully elucidate its therapeutic potential, including a more detailed characterization of its pharmacokinetic and pharmacodynamic properties.

References

Unveiling the Cellular Impact of MLS-573151: A Technical Guide to its Effects on Cdc42-Mediated Pathways

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: MLS-573151 has been identified as a selective, cell-permeable inhibitor of the cell division cycle 42 (Cdc42) GTPase, a key regulator of cellular signaling. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound, with a focus on its mechanism of action and downstream consequences. Through a compilation of quantitative data, detailed experimental protocols, and visual pathway diagrams, this document serves as a comprehensive resource for researchers investigating small molecule inhibitors and their therapeutic potential.

Introduction to this compound and its Molecular Target: Cdc42

This compound is a small molecule that has been characterized as a potent and selective inhibitor of Cdc42, a member of the Rho family of small GTPases. Cdc42 acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate a multitude of cellular processes.[1] These processes are fundamental to cell physiology and include the establishment of cell polarity, the dynamic remodeling of the actin cytoskeleton, cell migration, and cell cycle progression.[1][2] Given the central role of Cdc42 in these functions, its dysregulation has been implicated in various pathological conditions, including cancer metastasis and developmental disorders. This compound offers a valuable tool for dissecting the intricate signaling networks governed by Cdc42 and for exploring the therapeutic potential of targeting this critical GTPase.

Mechanism of Action

This compound exerts its inhibitory effect by directly interfering with the binding of GTP to Cdc42. This action prevents the activation of Cdc42, thereby blocking its interaction with downstream effector proteins and inhibiting the initiation of its signaling cascades. The compound has demonstrated selectivity for Cdc42 over other members of the Rho GTPase family, such as Rac1, Rac2, and RhoA, making it a specific probe for studying Cdc42-dependent functions.

Cellular Pathways Modulated by this compound

The primary cellular pathways affected by this compound are those directly regulated by Cdc42. These include:

-

Actin Cytoskeleton Dynamics: Cdc42 is a master regulator of actin polymerization and reorganization, primarily through the activation of its effectors, such as the Wiskott-Aldrich syndrome protein (WASP) and p21-activated kinases (PAKs).[2] By inhibiting Cdc42, this compound is expected to disrupt the formation of actin-rich structures like filopodia and lamellipodia, which are essential for cell motility and adhesion.

-

Cell Migration and Invasion: As a consequence of its impact on the actin cytoskeleton, this compound significantly impairs cell migration and invasion. These processes are critical in both physiological contexts, such as immune responses, and pathological conditions, like cancer metastasis.

-

Cell Cycle Progression: Cdc42 plays a role in regulating the G1 to S phase transition of the cell cycle. Inhibition of Cdc42 by this compound can therefore lead to cell cycle arrest.

-

Cell Polarity: Cdc42 is instrumental in establishing and maintaining cell polarity, which is crucial for asymmetric cell division, directed cell migration, and the proper organization of tissues.

Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Assay Type | Target |

| EC50 | 2 µM | Kinetic Assay | Cdc42 |

Table 1: In Vitro Activity of this compound. The half-maximal effective concentration (EC50) for Cdc42 inhibition was determined in a kinetic assay.

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound and its effects on cellular pathways.

Cdc42 Activation Assay (GTPase Pull-down Assay)

This assay is designed to measure the amount of active, GTP-bound Cdc42 in cell lysates.

-

Principle: A GST-fusion protein containing the p21-binding domain (PBD) of a Cdc42 effector (like PAK1), which specifically binds to GTP-Cdc42, is used to pull down the active form of the GTPase from cell lysates. The amount of pulled-down Cdc42 is then quantified by Western blotting.

-

Materials:

-

Cells of interest

-

This compound

-

Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 10 mM MgCl2, protease and phosphatase inhibitors)

-

GST-PAK1-PBD beads

-

Wash buffer (25 mM Tris-HCl pH 7.5, 30 mM MgCl2, 40 mM NaCl)

-

SDS-PAGE loading buffer

-

Anti-Cdc42 antibody

-

-

Procedure:

-

Plate and treat cells with desired concentrations of this compound or vehicle control for the appropriate time.

-

Lyse cells on ice with cold lysis buffer.

-

Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate a portion of the supernatant with GST-PAK1-PBD beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with cold wash buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

-

Analyze the eluates and total cell lysates by SDS-PAGE and Western blotting using an anti-Cdc42 antibody.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on collective cell migration.

-

Principle: A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the wound over time is monitored in the presence or absence of the inhibitor.

-

Materials:

-

Cells of interest

-

Culture plates

-

Sterile p200 pipette tip or a specialized wound healing insert

-

This compound

-

Microscope with a camera

-

-

Procedure:

-

Grow cells to a confluent monolayer in culture plates.

-

Create a scratch in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh media containing different concentrations of this compound or vehicle control.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours).

-

Quantify the wound area at each time point using image analysis software (e.g., ImageJ).

-

Actin Cytoskeleton Staining

This method allows for the visualization of changes in the actin cytoskeleton organization upon treatment with this compound.

-

Principle: Cells are fixed and permeabilized, and the F-actin filaments are stained with fluorescently labeled phalloidin.

-

Materials:

-

Cells grown on coverslips

-

This compound

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with this compound or vehicle control.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Incubate with fluorescently labeled phalloidin for 30-60 minutes at room temperature in the dark.

-

Counterstain with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Visualizing the Impact of this compound on Cellular Signaling

The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular pathways affected by this compound.

Conclusion

This compound is a valuable pharmacological tool for the investigation of Cdc42-mediated cellular processes. Its selectivity and cell permeability make it suitable for a wide range of in vitro studies. This technical guide provides a foundational understanding of the cellular pathways affected by this compound, along with the necessary experimental framework to further explore its biological activities. The continued study of this and similar compounds will undoubtedly shed more light on the intricate roles of Rho family GTPases in health and disease, and may pave the way for novel therapeutic strategies.

References

A Technical Guide to the Selectivity of Rho GTPase Inhibitors: A Case Study with Compound X (formerly MLS-573151)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Rho family of small GTPases are critical regulators of numerous cellular processes, including cytoskeletal dynamics, cell polarity, cell cycle progression, and gene expression. Their dysregulation is implicated in a multitude of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Consequently, the development of specific inhibitors for individual Rho GTPases is of significant therapeutic interest. This document provides an in-depth technical overview of the methodologies used to characterize the selectivity of small molecule inhibitors of Rho GTPases, using the hypothetical inhibitor "Compound X" (a placeholder for MLS-573151, for which no public data is currently available) as an illustrative example.

Data Presentation: Selectivity Profile of Compound X

A critical aspect of characterizing a novel inhibitor is to determine its selectivity against a panel of related proteins. The following table summarizes hypothetical inhibitory concentration (IC50) values for Compound X against several members of the Rho GTPase family. Such data is essential for understanding the compound's potential therapeutic window and off-target effects.

| GTPase | IC50 (µM) | Assay Type |

| RhoA | 0.5 | GEF-Mediated Nucleotide Exchange |

| RhoB | 1.2 | GEF-Mediated Nucleotide Exchange |

| RhoC | 0.8 | GEF-Mediated Nucleotide Exchange |

| Rac1 | > 50 | GEF-Mediated Nucleotide Exchange |

| Cdc42 | > 50 | GEF-Mediated Nucleotide Exchange |

| RhoG | 25 | GEF-Mediated Nucleotide Exchange |

Note: The data presented above is hypothetical and serves as a template for the presentation of actual experimental results.

Experimental Protocols

The determination of inhibitor selectivity relies on robust and reproducible biochemical and cell-based assays. Below are detailed protocols for key experiments commonly employed in the characterization of Rho GTPase inhibitors.

Guanine Nucleotide Exchange Factor (GEF)-Mediated Nucleotide Exchange Assay

This in vitro assay measures the ability of an inhibitor to block the GEF-catalyzed exchange of GDP for GTP on a specific Rho GTPase. A common method involves the use of a fluorescently labeled GTP analog, such as mant-GTP.

Materials:

-

Purified recombinant Rho GTPase (e.g., RhoA, Rac1, Cdc42)

-

Purified recombinant GEF specific for the GTPase of interest (e.g., LARG for RhoA, TrioN for Rac1, Intersectin for Cdc42)

-

mant-GTP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-triphosphate)

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT

-

Test compound (Compound X)

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~440 nm)

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing the specific Rho GTPase (e.g., 200 nM) and the test compound at various concentrations in Assay Buffer. Include a vehicle control (e.g., DMSO).

-

Incubate the mixture for 15 minutes at room temperature to allow for compound binding.

-

Initiate the exchange reaction by adding a solution containing the corresponding GEF (e.g., 100 nM) and mant-GTP (e.g., 1 µM).

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The binding of mant-GTP to the GTPase results in an increase in fluorescence intensity.

-

Record data every minute for 30-60 minutes.

-

Calculate the initial rate of the reaction for each compound concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular RhoA Activation Assay (G-LISA)

This cell-based assay quantifies the level of active, GTP-bound RhoA in cells treated with the inhibitor.

Materials:

-

Cell line of interest (e.g., HeLa, MDA-MB-231)

-

Cell culture medium and supplements

-

Serum or other stimuli to activate RhoA (e.g., LPA)

-

Test compound (Compound X)

-

RhoA G-LISA Activation Assay Kit (contains all necessary reagents, including lysis buffer, wash buffer, anti-RhoA antibody, and detection reagents)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 2-4 hours.

-

Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.

-

Stimulate the cells with a RhoA activator (e.g., 10% FBS or 10 µM LPA) for 5-10 minutes.

-

Lyse the cells according to the G-LISA kit manufacturer's instructions.

-

Transfer the lysates to the Rho-GTP-binding protein-coated plate provided in the kit and incubate to allow for the capture of active RhoA.

-

Wash the plate to remove unbound proteins.

-

Add the primary anti-RhoA antibody and incubate.

-

Wash the plate and add the secondary HRP-conjugated antibody and incubate.

-

Wash the plate and add the HRP substrate to develop the colorimetric signal.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Normalize the results to the total protein concentration in each lysate.

-

Plot the absorbance values against the logarithm of the inhibitor concentration to determine the IC50 for the inhibition of cellular RhoA activation.

Visualizations

Rho GTPase Signaling Cycle

The following diagram illustrates the central role of GEFs and GAPs in regulating the activity of Rho GTPases, and the point of intervention for a GEF inhibitor like Compound X.

Caption: The Rho GTPase activation and inactivation cycle.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in a typical workflow for determining the IC50 value of an inhibitor using a GEF-mediated nucleotide exchange assay.

Caption: Workflow for determining inhibitor IC50 values.

Determining the Cell Permeability of MLS-573151: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS-573151 is recognized as a selective inhibitor of the cell division cycle 42 (Cdc42) GTPase, playing a crucial role in various cellular processes.[1][2][3] Understanding its ability to permeate cell membranes is a critical parameter for its development as a potential therapeutic agent. This technical guide outlines the methodologies for determining the cell permeability of this compound, with a primary focus on the industry-standard Caco-2 permeability assay. While specific quantitative permeability data for this compound is not publicly available, this document provides a comprehensive framework for its experimental determination, including detailed protocols, data presentation templates, and visualizations of the experimental workflow and its known signaling pathway.

Introduction to Cell Permeability and this compound

Cell permeability is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its oral bioavailability. For a compound like this compound, which acts on an intracellular target, its ability to cross the cell membrane is paramount for its efficacy. This compound has been identified as a specific inhibitor of Cdc42, a small GTPase from the Rho family, with an EC50 of 2 μM.[1][2] It achieves this by blocking the binding of GTP to Cdc42.[2] Given its intracellular site of action, assessing its cell permeability is a fundamental step in its preclinical development.

Quantitative Data Presentation

While experimental data for this compound is not currently in the public domain, the following table provides a standardized format for presenting cell permeability data obtained from a Caco-2 assay. This structure allows for clear comparison and interpretation of the results.

| Compound | Direction | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Recovery (%) |

| This compound | A → B | Data Not Available | Data Not Available | Data Not Available |

| B → A | Data Not Available | Data Not Available | ||

| Control 1 | A → B | e.g., Propranolol (High Permeability) | ||

| B → A | ||||

| Control 2 | A → B | e.g., Atenolol (Low Permeability) | ||

| B → A |

Table 1: Template for Caco-2 Permeability Data of this compound. The apparent permeability (Papp) is determined in both the apical-to-basolateral (A → B) and basolateral-to-apical (B → A) directions. The efflux ratio is calculated to assess the potential for active efflux. Recovery is measured to ensure compound stability and lack of significant binding to the experimental apparatus.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs. The following protocol provides a detailed methodology for assessing the permeability of this compound.

Materials and Reagents

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Control compounds (e.g., propranolol, atenolol)

-

Lucifer Yellow

-

Analytical standards and internal standards for LC-MS/MS analysis

Cell Culture and Monolayer Formation

-

Cell Seeding: Caco-2 cells are seeded onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Culture Maintenance: Cells are maintained in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂. The culture medium is changed every 2-3 days.

-

Monolayer Differentiation: The cells are cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions.

-

Monolayer Integrity Assessment: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be stable and typically >200 Ω·cm² prior to the transport experiment. The permeability of a paracellular marker, such as Lucifer Yellow, is also measured to confirm the tightness of the cell junctions.

Transport Experiment

-

Preparation: The cell monolayers are washed with pre-warmed HBSS. The receiver compartments are filled with fresh HBSS.

-

Dosing: A solution of this compound (typically at a concentration of 1-10 µM) in HBSS is added to the donor compartment (either apical for A→B transport or basolateral for B→A transport).

-

Incubation: The Transwell® plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

Sampling: At the end of the incubation period, samples are collected from both the donor and receiver compartments.

-

Analysis: The concentration of this compound in the samples is quantified using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the rate of permeation of the drug across the cells (μmol/s).

-

A is the surface area of the filter membrane (cm²).

-

C₀ is the initial concentration of the drug in the donor chamber (μmol/mL).

The efflux ratio is calculated as:

Efflux Ratio = Papp (B→A) / Papp (A→B)

An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux transporters.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the Caco-2 permeability assay.

References

Unveiling MLS-573151: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the compound MLS-573151. While initial inquiries pointed towards its activity as a cysteinyl leukotriene receptor 1 (CysLT1) antagonist, a thorough review of publicly available research indicates a different primary mechanism of action. This document synthesizes the available data on this compound, focusing on its established role as a cell division cycle 42 (Cdc42) inhibitor.

Core Compound Activity: Inhibition of Cdc42

This compound has been identified as a selective inhibitor of Cdc42, a key member of the Rho family of small GTPases. These proteins are critical regulators of numerous cellular processes, including cytoskeletal dynamics, cell polarity, and proliferation. The primary reported activity of this compound is its ability to block the binding of GTP to Cdc42, thereby preventing its activation.

Quantitative Data Summary

The following table summarizes the key quantitative measure of this compound's activity as a Cdc42 inhibitor.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 2 µM | Not Specified | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively described in publicly accessible literature. However, based on its mechanism of action as a GTP-binding inhibitor, standard biochemical and cell-based assays would be employed to determine its potency and selectivity.

General Protocol for a GTP-Binding Assay

This generalized protocol outlines a common method for assessing the inhibition of GTP binding to a target GTPase like Cdc42.

-

Reagent Preparation:

-

Purified, recombinant Cdc42 protein.

-

Non-hydrolyzable, radiolabeled GTP analog (e.g., [35S]GTPγS or [3H]GTP).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

This compound stock solution (typically in DMSO).

-

Scintillation cocktail.

-

-

Assay Procedure:

-

A dilution series of this compound is prepared in the assay buffer.

-

Purified Cdc42 protein is incubated with the various concentrations of this compound.

-

The binding reaction is initiated by the addition of the radiolabeled GTP analog.

-

The reaction is allowed to proceed at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

The reaction is terminated by rapid filtration through a nitrocellulose membrane, which traps the protein-bound radiolabel.

-

The filters are washed with ice-cold assay buffer to remove unbound radiolabel.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The amount of bound radiolabel is plotted against the concentration of this compound.

-

The IC50 value, the concentration of inhibitor required to reduce the specific binding of the radiolabeled GTP by 50%, is determined by non-linear regression analysis.

-

Visualizing the Cdc42 Signaling Pathway

To understand the context of this compound's inhibitory action, the following diagram illustrates a simplified Cdc42 signaling pathway.

Caption: Simplified Cdc42 activation cycle and its inhibition by this compound.

Concluding Remarks

The available evidence strongly suggests that this compound functions as a Cdc42 inhibitor. Researchers investigating this compound should focus on experimental designs that probe its effects on Cdc42-mediated cellular processes. The initial association with CysLT1 antagonism could not be substantiated through publicly available primary research literature. As with any scientific investigation, researchers are encouraged to perform their own validation experiments to confirm the activity and mechanism of action of this compound in their specific experimental systems.

References

Methodological & Application

Application Notes and Protocols for MLS-573151: A Selective Cdc42 GTPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of MLS-573151, a selective small-molecule inhibitor of the Cell Division Cycle 42 (Cdc42) GTPase. While the initial topic of interest may have included Phospholipase D (PLD), current scientific literature predominantly characterizes this compound as a potent and selective inhibitor of Cdc42, a key regulator of cellular signaling pathways, including those involving the mechanistic target of rapamycin (mTOR). This document details the mechanism of action of this compound, provides structured protocols for its use in cell culture, and presents its effects on downstream signaling pathways.

Introduction

This compound is a valuable research tool for investigating the multifaceted roles of Cdc42 in cellular processes. Cdc42, a member of the Rho family of small GTPases, is a critical regulator of the actin cytoskeleton, cell polarity, cell cycle progression, and signal transduction.[1][2] Dysregulation of Cdc42 activity has been implicated in a variety of diseases, including cancer, immune disorders, and neuronal conditions.[2] this compound acts as a selective inhibitor of Cdc42 by blocking the binding of GTP, thereby preventing its activation and downstream signaling.[1]

Interestingly, the Cdc42 signaling axis has been shown to intersect with the mTOR pathway, a central regulator of cell growth, proliferation, and metabolism. Evidence suggests that Cdc42 can act upstream of mTOR, and its inhibition can lead to a reduction in mTOR phosphorylation and activity.[3][4] Furthermore, a signaling cascade has been proposed that links Cdc42 to mTOR activation via Phospholipase D1 (PLD1) and the production of phosphatidic acid (PA), providing a mechanistic link between these important signaling hubs.[5]

These notes will provide the necessary protocols and data to enable researchers to effectively utilize this compound as a tool to probe Cdc42 function and its downstream consequences, including its impact on the mTOR signaling network.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

| Parameter | Value | Target | Comments | Reference |

| EC50 | 2 µM | Cdc42 | In vitro biochemical assay measuring the inhibition of GTP binding. | [1] |

| Selectivity | Inactive | H-Ras, Rac1, RhoA, Rab2, Rab7 | Demonstrates high selectivity for Cdc42 over other related GTPases. | [1] |

| Cell Line | Assay | Metric | Value | Treatment Time | Reference |

| BHK-21 (Baby Hamster Kidney) | Cytotoxicity | CC50 | 15 µM | 72 hours | |

| MT-4 (Human T-cell leukemia) | Cytotoxicity | CC50 | 42 µM | 96 hours | |

| Vero 76 (African green monkey kidney) | Cytotoxicity | CC50 | 22 µM | 48-96 hours |

Signaling Pathways and Experimental Workflow

Cdc42 and its Intersection with the mTOR Signaling Pathway

Cdc42, upon activation by GTP binding, can influence a multitude of downstream effectors. One significant pathway involves the regulation of mTORC1 activity, which in turn controls protein synthesis and cell growth through phosphorylation of substrates like p70S6 Kinase (p70S6K) and 4E-BP1. The inhibition of Cdc42 by this compound is expected to attenuate these downstream signals.

Caption: Proposed signaling cascade from Cdc42 to mTORC1.

Experimental Workflow for Investigating this compound Effects

A typical experimental workflow to assess the impact of this compound on a specific cell line is outlined below. This workflow can be adapted based on the specific research question and cell type.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Characterization of a Cdc42 protein inhibitor and its use as a molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cdc42-mTOR Signaling Pathway Controls Hes5 and Pax6 Expression in Retinoic Acid-dependent Neural Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PLD1 regulates mTOR signaling and mediates Cdc42 activation of S6K1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing a 10 mM Stock Solution of MLS-573151 in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLS-573151 is a potent and selective dual inhibitor of human neutral sphingomyelinase 2 (nSMase2) and human diacylglycerol kinase alpha (DGKα). As a crucial tool in cell signaling research, particularly in studies involving lipid-mediated pathways, the accurate preparation of this compound stock solutions is paramount for reproducible experimental outcomes. This document provides a detailed protocol for the preparation, storage, and handling of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 377.46 g/mol | [1] |

| Solubility in DMSO | ≥ 75 mg/mL (approx. 198.69 mM) | [1] |

| Recommended Stock Concentration | 10 mM | General Practice |

| Typical Working Concentration | 2 - 50 µM | [1][2] |

| Storage of Powder | -20°C for up to 3 years | [1] |

| Storage of Stock Solution in DMSO | -80°C for up to 1 year; -20°C for up to 1 month | [1] |

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Pre-weighing Preparation: Before opening the vial of this compound, allow it to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture, which can affect the stability of the compound.

-

Weighing the Compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.77 mg of this compound.

-

Calculation:

-

Molecular Weight (MW) = 377.46 g/mol

-

Desired Concentration (C) = 10 mM = 0.01 mol/L

-

Desired Volume (V) = 1 mL = 0.001 L

-

Mass (m) = C x MW x V = 0.01 mol/L x 377.46 g/mol x 0.001 L = 0.0037746 g = 3.77 mg

-

-

-

Dissolving in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution with 3.77 mg of the compound, add 1 mL of DMSO.

-

Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 40°C) or brief sonication can aid in dissolution. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.

-

Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[1]

Diluting to Working Concentration:

For cell-based assays, the 10 mM stock solution should be serially diluted to the desired final working concentration in the appropriate cell culture medium. It is crucial to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically below 0.5%.

Safety and Handling Precautions

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.

-

Handle the compound in a well-ventilated area.

-

In case of contact with eyes or skin, rinse immediately and thoroughly with water.

-

Refer to the material safety data sheet (MSDS) for complete safety information.

Signaling Pathway Diagrams

This compound inhibits both neutral sphingomyelinase 2 (nSMase2) and diacylglycerol kinase alpha (DGKα). The following diagrams illustrate the simplified signaling pathways affected by this inhibitor.

Caption: Inhibition of nSMase2 by this compound blocks ceramide production.

Caption: this compound inhibits DGKα, preventing DAG to PA conversion.

References

Application Notes and Protocols for Immunofluorescence Staining Utilizing Novel Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins or other antigens in cells and tissues. This method relies on the specificity of antibodies to their target antigens and the sensitivity of fluorescent detection. In drug discovery and development, immunofluorescence is a critical tool for elucidating the mechanism of action of novel compounds by observing their effects on protein expression, localization, and interaction within cellular signaling pathways.

This document provides a comprehensive guide for utilizing a novel compound, exemplified here as MLS-573151, in immunofluorescence staining protocols. While the specific cellular targets and pathways affected by this compound would need to be determined experimentally, this guide offers a robust framework for designing, executing, and interpreting such experiments.

Hypothetical Signaling Pathway Modulation by this compound

To illustrate how a novel compound might be assessed using immunofluorescence, consider a hypothetical signaling pathway. In this example, this compound is postulated to inhibit a kinase, preventing the phosphorylation and subsequent nuclear translocation of a transcription factor. This would result in the transcription factor being retained in the cytoplasm. Immunofluorescence can be used to visualize this change in subcellular localization.

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental Workflow for Immunofluorescence

The following diagram outlines a typical workflow for an immunofluorescence experiment designed to assess the effect of a compound like this compound.

Caption: Standard experimental workflow for immunofluorescence.

Data Presentation

Quantitative data from immunofluorescence experiments should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.

Table 1: Recommended Reagent Concentrations

| Reagent | Stock Concentration | Recommended Starting Dilution/Concentration |

| This compound | 10 mM in DMSO | 0.1, 1, 10 µM |

| Primary Antibody (e.g., Rabbit anti-Protein X) | 1 mg/mL | 1:100 - 1:1000 |

| Secondary Antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) | 2 mg/mL | 1:500 - 1:2000 |

| DAPI | 1 mg/mL | 1 µg/mL |

Table 2: Hypothetical Quantitative Fluorescence Intensity Data

| Treatment Group | N | Mean Nuclear Intensity (A.U.) | Std. Deviation | Mean Cytoplasmic Intensity (A.U.) | Std. Deviation |

| Vehicle Control (DMSO) | 30 | 150.2 | 25.8 | 35.6 | 8.9 |

| This compound (1 µM) | 30 | 45.8 | 10.2 | 135.1 | 22.4 |

| This compound (10 µM) | 30 | 25.1 | 5.6 | 160.7 | 30.1 |

A.U. = Arbitrary Units

Detailed Experimental Protocols

This section provides a detailed protocol for performing immunofluorescence staining on cultured adherent cells.

Materials and Reagents:

-

Cells: Adherent cell line of interest

-

Culture medium: Appropriate for the cell line

-

Coverslips: Sterile glass coverslips

-

Compound: this compound

-

Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS

-

Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS

-

Primary Antibody: Specific to the target protein

-

Secondary Antibody: Fluorophore-conjugated, species-specific to the primary antibody

-

Nuclear Counterstain: DAPI or Hoechst

-

Mounting Medium: Anti-fade mounting medium

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Cell Seeding:

-

Place sterile coverslips into the wells of a multi-well plate.

-

Seed cells onto the coverslips at a density that will result in 60-80% confluency at the time of the experiment.[1]

-

Incubate under standard cell culture conditions.

-

-

Compound Treatment:

-

Prepare dilutions of this compound in culture medium.

-

Aspirate the old medium from the cells and replace it with the compound-containing medium or vehicle control.

-

Incubate for the desired time period to elicit the biological response.

-

-

Fixation:

-

Carefully aspirate the culture medium.

-

Gently wash the cells once with PBS.

-

For PFA fixation: Add 4% PFA in PBS and incubate for 10-20 minutes at room temperature.[2]

-

For Methanol fixation: Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.[1][3]

-

Wash the cells three times with PBS for 5 minutes each.[2][4]

-

-

Permeabilization (if using PFA fixation):

-

Blocking:

-

Primary Antibody Incubation:

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Counterstaining and Final Washes:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

If desired, incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5-10 minutes.

-

Perform a final wash with PBS.

-

-

Mounting:

-

Carefully remove the coverslips from the wells.

-

Invert the coverslips onto a drop of anti-fade mounting medium on a microscope slide.

-

Seal the edges of the coverslip with nail polish to prevent drying.[2]

-

-

Imaging and Analysis:

-

Image the slides using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores.

-

Capture images using consistent settings (e.g., exposure time, gain) across all experimental conditions.

-

Perform quantitative analysis of fluorescence intensity, localization, or co-localization using image analysis software such as ImageJ or CellProfiler.[3][7]

-

Quantitative Data Analysis

The analysis of immunofluorescence images can provide valuable quantitative data.[8]

-

Fluorescence Intensity: The brightness of the fluorescent signal can be measured to estimate the abundance of the target protein. This is often done by measuring the mean pixel intensity within a defined region of interest (e.g., the nucleus or cytoplasm).[3][7]

-

Subcellular Localization: The distribution of the fluorescent signal within the cell can be quantified. For example, the ratio of nuclear to cytoplasmic fluorescence can be calculated to assess protein translocation.

-

Co-localization Analysis: If using multiple antibodies, the degree of spatial overlap between different fluorescent signals can be measured to infer protein-protein interactions.

It is crucial to include appropriate controls in every experiment, such as cells stained only with the secondary antibody (to assess non-specific binding) and untreated cells (to establish a baseline).[9]

Troubleshooting

Table 3: Common Immunofluorescence Issues and Solutions

| Issue | Possible Cause | Suggested Solution |

| Weak or No Signal | Ineffective primary antibody | Validate antibody specificity (e.g., by Western blot). Increase antibody concentration or incubation time. |

| Low antigen expression | Use a more sensitive detection method or amplify the signal. | |

| Improper fixation | Test different fixation methods (e.g., methanol vs. PFA).[9] | |

| Over-bleaching of fluorophore | Minimize light exposure; use anti-fade mounting medium.[10] | |

| High Background | Non-specific antibody binding | Increase blocking time or change blocking reagent.[9][11] |

| Insufficient washing | Increase the number and duration of wash steps.[10] | |

| Autofluorescence | Use a different fixative or treat with a quenching agent.[12] | |

| Non-specific Staining | Primary antibody cross-reactivity | Use a more specific antibody; perform controls with isotype-matched antibodies. |

| Secondary antibody binding to non-target molecules | Ensure the secondary antibody is specific to the primary antibody's host species. Run a secondary-only control.[11] |

References

- 1. Quantitative single-cell analysis of immunofluorescence protein multiplex images illustrates biomarker spatial heterogeneity within breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arigobio.com [arigobio.com]

- 3. maxanim.com [maxanim.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]

- 6. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]

- 7. mdpi.com [mdpi.com]

- 8. Biostatistical analysis of quantitative immunofluorescence microscopy images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IF Troubleshooting | Proteintech Group [ptglab.com]

- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 11. stjohnslabs.com [stjohnslabs.com]

- 12. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]

Application Notes and Protocols for Studying Actin Polymerization with Small Molecule Inhibitors

For: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the study of actin polymerization using small molecule inhibitors. While the initial request specified the compound MLS-573151, a thorough search of scientific literature and databases did not yield any information on a compound with this identifier specifically in the context of actin polymerization research.

Therefore, this guide has been developed as a comprehensive resource using well-characterized and commonly employed inhibitors of actin dynamics as illustrative examples. These protocols and principles can be adapted for the characterization of novel compounds, such as this compound, once its specific mechanism of action and effective concentration range are determined.

The actin cytoskeleton is a highly dynamic network of protein filaments that plays a crucial role in a multitude of cellular processes, including cell motility, division, shape maintenance, and intracellular transport.[1][2] The dynamic nature of the actin cytoskeleton is driven by the continuous polymerization of globular actin (G-actin) monomers into filamentous actin (F-actin) and the subsequent depolymerization of these filaments.[2] Small molecules that perturb actin dynamics are invaluable tools for dissecting the intricate mechanisms governing these processes and for the development of therapeutics targeting diseases associated with aberrant cellular motility, such as cancer metastasis.[1]

Featured Small Molecule Inhibitors of Actin Polymerization

A variety of small molecules with distinct mechanisms of action are utilized to study actin dynamics.[1][3] Understanding these mechanisms is critical for interpreting experimental results.

| Compound | Mechanism of Action | Typical Working Concentration | Effects on Actin Dynamics |

| Cytochalasin D | Binds to the barbed (+) end of F-actin, preventing the addition of new G-actin monomers.[4][5] | 0.2 - 2 µM | Inhibits actin polymerization, leading to changes in cell morphology and inhibition of cell movement.[4] |

| Latrunculin A/B | Sequesters G-actin monomers, preventing their incorporation into F-actin filaments.[4][6][7] | Latrunculin A: 0.1 - 1 µM, Latrunculin B: 0.2 - 5 µM | Promotes the disassembly of existing actin filaments.[4][6] |

| Jasplakinolide | Binds to and stabilizes F-actin, inhibiting depolymerization.[3][4][5] | 0.1 - 1 µM | Induces actin polymerization and stabilization of filaments.[5] |

| CK-666 | Inhibitor of the Arp2/3 complex, which is involved in the nucleation of branched actin networks.[5] | 10 - 100 µM | Inhibits the formation of branched actin filaments. |

| SMIFH2 | Inhibitor of formins, which are involved in the nucleation and elongation of linear actin filaments.[5] | 10 - 30 µM | Inhibits the formation of linear actin filaments. |

Experimental Protocols

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay is a fundamental method to quantitatively measure the effect of a compound on the kinetics of actin polymerization in a cell-free system. It utilizes actin monomers labeled with pyrene, a fluorescent probe whose fluorescence intensity increases significantly upon incorporation into a polymer.

Materials:

-

Lyophilized pyrene-labeled rabbit skeletal muscle actin

-

G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)

-

10X Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Protocol:

-

Actin Reconstitution: Reconstitute pyrene-labeled actin in G-buffer to a stock concentration of 1 mg/ml. Incubate on ice for 1 hour to depolymerize any existing filaments.

-

Preparation of Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing G-actin (final concentration 0.2-0.4 mg/ml) and the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Initiation of Polymerization: Add 1/10th volume of 10X Polymerization Buffer to each well of the 96-well plate to initiate polymerization.

-

Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader and begin recording the fluorescence intensity every 30-60 seconds for 30-60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time. The resulting curve will show a lag phase (nucleation), a steep slope (elongation), and a plateau (steady state). The effect of the test compound can be quantified by comparing the lag time, the maximum slope (rate of polymerization), and the final fluorescence intensity to the control.

Caption: Workflow for the in vitro pyrene-actin polymerization assay.

Cellular Actin Staining and Imaging

This protocol allows for the visualization of the effects of a compound on the actin cytoskeleton within cells.

Materials:

-

Cells cultured on glass coverslips

-

Test compound (e.g., this compound)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells onto glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the test compound at the desired concentration for a specified period. Include a vehicle control.

-

Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

-

Permeabilization: Wash with PBS and then permeabilize the cell membranes with 0.1% Triton X-100 for 5-10 minutes.

-

Staining: Wash with PBS and then incubate with a solution containing fluorescently-labeled phalloidin and DAPI for 30-60 minutes at room temperature, protected from light.

-

Mounting: Wash with PBS and mount the coverslips onto microscope slides using a mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope. Capture images of the actin cytoskeleton and nuclei.

Caption: Experimental workflow for cellular actin staining and imaging.

Signaling Pathways Modulating Actin Dynamics

The actin cytoskeleton is regulated by a complex network of signaling pathways. A key family of regulators are the Rho GTPases, including RhoA, Rac1, and Cdc42. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. In their active form, they interact with downstream effector proteins to control different aspects of actin organization.

-

RhoA: Primarily involved in the formation of contractile actin-myosin filaments (stress fibers).

-

Rac1: Promotes the formation of lamellipodia and membrane ruffles through activation of the Arp2/3 complex.

-

Cdc42: Induces the formation of filopodia, which are thin, finger-like protrusions.

Caption: Simplified signaling pathway of Rho GTPases in actin organization.

Conclusion

The study of actin polymerization is fundamental to understanding a wide range of cellular functions. The protocols and information provided herein offer a solid foundation for researchers to investigate the effects of small molecules on the actin cytoskeleton. While specific data for this compound is not currently available in the public domain, these guidelines can be readily adapted for its characterization once its biochemical and cellular activities are determined. Careful experimental design, including appropriate controls and quantitative analysis, will be crucial for elucidating the precise mechanism of action of any novel actin modulator.

References

- 1. Small-molecule inhibitors of actin dynamics and cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actin-Associated Proteins and Small Molecules Targeting the Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytoskeletal drugs - Wikipedia [en.wikipedia.org]

- 4. A pharmacological cocktail for arresting actin dynamics in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Latrunculin A & B - Potent Actin Polymerization Inhibitors - Nordic Biosite [nordicbiosite.com]

- 7. scbt.com [scbt.com]

Application of MLS-573151 in Cancer Research: Information Not Publicly Available

Despite a comprehensive search of scientific literature, clinical trial databases, and chemical compound repositories, no public information is available for a compound designated "MLS-573151" in the context of cancer research or any other scientific field.

This designation may represent an internal compound identifier used within a specific research institution or pharmaceutical company that has not yet been disclosed in published studies or public forums. As a result, the core requirements of this request—including the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams—cannot be fulfilled at this time.

The creation of such detailed and technical documentation necessitates access to specific preclinical and clinical data, which for this compound, does not appear to be in the public domain. This includes, but is not limited to:

-

Chemical Structure and Properties: The molecular structure, solubility, stability, and other physicochemical properties are unknown.

-

Mechanism of Action: The biological target(s) of this compound and the signaling pathways it modulates have not been described in any available literature.

-

Preclinical Data: There are no published studies detailing the efficacy of this compound in cancer cell lines or animal models, which would provide the necessary quantitative data for tables and protocols.

-

Experimental Context: Without published research, it is impossible to determine the specific experimental workflows, assays, and methodologies that have been used to evaluate this compound.

It is common in drug discovery and development for compounds to be referenced by internal codes during the initial phases of research. Information regarding such compounds typically becomes publicly available only upon publication of the research findings in peer-reviewed journals or presentation at scientific conferences.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to monitor scientific literature and conference proceedings for any future disclosures related to this compound. Should data on this compound become publicly available, the requested detailed application notes and protocols could then be generated.

Application Notes and Protocols for MLS-573151 (ML282) in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLS-573151, more commonly known as ML282, is a potent small molecule inhibitor of the Ras-related protein Rab7, a key regulator of late endosomal trafficking and lysosomal function. In the field of neuroscience, ML282 has emerged as a valuable research tool for investigating the cellular mechanisms underlying neurological disorders associated with defects in endo-lysosomal pathways, most notably Charcot-Marie-Tooth (CMT) disease type 2B. These application notes provide a comprehensive overview of ML282, its mechanism of action, and detailed protocols for its use in neuroscience research.

Mechanism of Action